molecular formula C20H26N4O2 B4056932 N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

Cat. No.: B4056932
M. Wt: 354.4 g/mol
InChI Key: DGXZCDFFITXRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Effects

Research has shown the synthesis of conformationally rigid analogs of aminopyrazole amide scaffolds, demonstrating antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, including derivatives of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one, have been identified for their competitive activities similar to sorafenib, a known antiproliferative agent. One such compound exhibited potent activities as a Raf kinase inhibitor and a mild inhibitor of PI3Kα, highlighting its potential in cancer therapy research (Kim et al., 2011).

Practical Synthesis of Receptor Antagonists

Another study describes the practical synthesis of an orally active CCR5 antagonist, indicating a methodological advancement in the synthesis of complex molecules with potential therapeutic applications. The synthesis process involves esterification, Claisen type reaction, and Suzuki−Miyaura reaction, showcasing the intricate steps required to obtain pharmacologically active compounds (Ikemoto et al., 2005).

Novel Synthesis Approaches and Characterization

Further research introduces novel approaches to the synthesis of tetrahydro-1,4-diazepinones and related heterocyclic compounds. These studies provide a foundational understanding of regioselective strategies and direct cyclization processes for creating densely functionalized heterocycles, which could lead to the development of new drugs with specific biological activities (Dzedulionytė et al., 2022).

Antibacterial Activity

Research on novel heterocyclic systems like benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4] diazepines has disclosed their synthesis and evaluated their antimicrobial activity against resistant strains. This signifies the importance of such compounds in addressing the growing concern of antibiotic resistance, offering a potential pathway for the development of new antibacterial agents (Sheikhi-Mohammareh et al., 2020).

Properties

IUPAC Name

N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-23-7-4-8-24-17(13-23)11-18(22-24)20(25)21-12-16-9-14-5-3-6-15(14)10-19(16)26-2/h9-11H,3-8,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZCDFFITXRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C(=CC(=N2)C(=O)NCC3=C(C=C4CCCC4=C3)OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 6
N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.